molecular formula C14H9N3O7 B12473910 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid

2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B12473910
M. Wt: 331.24 g/mol
InChI Key: YDDBUSHAOWLDDA-UHFFFAOYSA-N
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Description

2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H9N3O7 It is characterized by the presence of nitro groups and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of phthalic anhydride with 3-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then nitrated to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry .

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

2-nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)10-5-2-6-11(17(23)24)12(10)14(19)20/h1-7H,(H,15,18)(H,19,20)

InChI Key

YDDBUSHAOWLDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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